N,N-Dimethyltetrahydro-2H-pyran-4-amine

Overview

Description

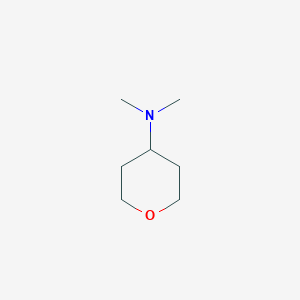

N,N-Dimethyltetrahydro-2H-pyran-4-amine: is a heterocyclic amine compound with the molecular formula C8H17NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom The compound is characterized by the presence of a dimethylamino group attached to the nitrogen atom at the fourth position of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N,N-Dimethyltetrahydro-2H-pyran-4-amine involves the reductive amination of tetrahydro-2H-pyran-4-one with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

N-Alkylation: Another method involves the N-alkylation of tetrahydro-2H-pyran-4-amine with dimethyl sulfate or methyl iodide under basic conditions. This reaction requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form tetrahydro-2H-pyran-4-amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides (e.g., methyl iodide), alkoxides (e.g., sodium methoxide).

Major Products:

Oxidation: this compound N-oxide.

Reduction: Tetrahydro-2H-pyran-4-amine.

Substitution: Various substituted tetrahydro-2H-pyran-4-amines depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

N,N-Dimethyltetrahydro-2H-pyran-4-amine has the molecular formula C8H17NO and features a tetrahydropyran ring with a dimethylamino group at the nitrogen atom's fourth position. The compound can be synthesized through various methods, including:

- Reductive Amination : Involves the reaction of tetrahydro-2H-pyran-4-one with dimethylamine using reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.

- N-Alkylation : This method utilizes dimethyl sulfate or methyl iodide to alkylate tetrahydro-2H-pyran-4-amine under basic conditions, typically involving strong bases like sodium hydride.

Chemistry

This compound serves as a building block in organic synthesis. Its structural features allow it to act as a precursor for synthesizing more complex heterocyclic compounds and pharmaceuticals. It is also used in the development of specialty chemicals and agrochemicals.

Biology

In biological research, this compound acts as a ligand for studying enzyme-substrate interactions and receptor binding. Its potential therapeutic applications are being explored, particularly in developing bioactive molecules targeting central nervous system disorders. The dimethylamino group enhances its ability to interact with biological targets, modulating their activity through hydrogen bonding and electrostatic interactions .

Medicine

The compound has been investigated for its potential use in drug design aimed at treating various conditions, including cancer and neurodegenerative diseases. Its unique structure makes it a candidate for developing novel psychoactive substances.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit microbial growth, making it a candidate for antimicrobial agents.

- Cytotoxic Effects : In vitro studies have shown cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy. Specific derivatives have demonstrated IC values ranging from 6.7 to >200 μM against human neuroblastoma cells.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and polymers. Its versatility makes it valuable for various chemical processes.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : Research has focused on synthesizing modified derivatives aimed at enhancing anticancer properties. Results indicated that specific substitutions on the tetrahydropyran ring significantly increased cytotoxicity against melanoma cells.

- Protein Kinase Modulation : Some derivatives are being investigated for their ability to modulate protein kinases involved in critical cellular signaling pathways.

Mechanism of Action

The mechanism of action of N,N-Dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Tetrahydro-2H-pyran-4-amine: Lacks the dimethylamino group, making it less lipophilic and potentially less bioactive.

N-Methyltetrahydro-2H-pyran-4-amine: Contains a single methyl group on the nitrogen, resulting in different pharmacokinetic properties.

N,N-Dimethylpiperidine: A structurally similar compound with a six-membered nitrogen-containing ring, but with different electronic and steric properties.

Uniqueness: N,N-Dimethyltetrahydro-2H-pyran-4-amine is unique due to its combination of the tetrahydropyran ring and the dimethylamino group This structural feature imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets

Biological Activity

N,N-Dimethyltetrahydro-2H-pyran-4-amine is a cyclic amine that has garnered attention in biological research due to its diverse applications and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with two methyl groups at the nitrogen atom, contributing to its lipophilicity and reactivity. Its molecular formula is with a molecular weight of approximately 129.2 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.

- Receptor Binding : The compound can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and cellular responses.

These interactions suggest that this compound may play a role in the development of drugs targeting central nervous system disorders and other therapeutic areas.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, suggesting its applicability in cancer therapy.

- Psychoactive Potential : Due to its structural features, it has been explored for the development of psychoactive substances.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Tetrahydropyran ring with dimethylamino group | Antimicrobial, cytotoxic |

| Tetrahydro-2H-pyran-4-amine | Lacks dimethylamino group | Less bioactive |

| N-Methyltetrahydro-2H-pyran-4-amine | Contains single methyl group on nitrogen | Different pharmacokinetics |

| N,N-Dimethylpiperidine | Six-membered nitrogen-containing ring | Varies in electronic properties |

Case Studies and Research Findings

- Enzyme Studies : A study focused on the enzyme-substrate interactions using this compound as a ligand demonstrated its ability to modulate enzyme activity significantly, indicating its potential as a therapeutic agent in enzyme-related disorders.

- Cancer Research : Research involving the compound's cytotoxicity against various cancer cell lines revealed promising results, with IC50 values indicating effective inhibition of cell proliferation .

- Psychoactive Research : Investigations into the psychoactive properties highlighted its potential for developing new treatments for neurological disorders, enhancing understanding of its pharmacological profile.

Q & A

Q. Basic: What are the most reliable synthetic routes for N,N-Dimethyltetrahydro-2H-pyran-4-amine?

Methodological Answer:

The compound is typically synthesized via reductive amination or Strecker reaction pathways. For example:

- Strecker Reaction : Starting from tetrahydro-4H-pyran-4-one, the Strecker reaction with dimethylamine and subsequent reduction (e.g., using NaBH₄ or LiAlH₄) yields 4-(aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine with optimized yields up to 65.6% .

- Reductive Amination : Reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine forms a Schiff base, which is reduced using sodium tetrahydridoborate (NaBH₄) to produce N,2,2-trimethyltetrahydro-2H-pyran-4-amine, a structurally analogous derivative .

Key Considerations : Solvent choice (e.g., dichloromethane or methanol), reaction temperature (reflux vs. room temperature), and catalyst selection (e.g., acid/base) critically influence yield and purity .

Q. Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

Computational tools like density functional theory (DFT) and molecular dynamics simulations can model electronic and steric effects. For instance:

- Collision Cross-Section Analysis : Predicts molecular conformations and interactions with biological targets using parameters like the InChIKey and SMILES-derived structural data .

- Reactivity Mapping : The compound’s tertiary amine and tetrahydropyran ring exhibit distinct nucleophilic and hydrogen-bonding properties, which can be quantified via frontier molecular orbital (FMO) analysis .

Validation : Pair computational predictions with experimental NMR and HPLC data to resolve discrepancies in reaction outcomes .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential volatility and respiratory irritation risks .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Note : No specific LD50 data is available, but analogous amines (e.g., N-ethyl derivatives) suggest moderate toxicity .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

Contradictions often arise from varied reaction conditions or impurity profiles . Strategies include:

- Systematic Optimization : Compare protocols from (65.6% yield via Strecker reaction) and (lower yields in cyanoethylation steps) to identify critical variables like solvent polarity or catalyst loading .

- Analytical Rigor : Use HPLC to quantify purity and LC-MS to detect side products (e.g., unreacted intermediates or over-alkylated byproducts) .

Case Study : In opiranserin synthesis, replacing traditional condensation methods with optimized stepwise reactions increased yields by 29.4% .

Q. Advanced: What are the pharmacological implications of this compound’s structural motifs?

Methodological Answer:

The compound’s tetrahydropyran ring and tertiary amine are key to its bioactivity:

- CNS Drug Development : The rigid pyran ring enhances blood-brain barrier penetration, making it a candidate for analgesics like VVZ-149 .

- Ligand Design : The amine group facilitates interactions with G-protein-coupled receptors (GPCRs), as seen in piperidine-based derivatives .

Experimental Validation : In vitro assays (e.g., receptor binding studies) and in vivo pharmacokinetic profiling (e.g., half-life in rodent models) are recommended .

Q. Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., δ 2.2–3.0 ppm for methyl groups on the amine) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 115.17 for N-methyl derivatives) .

- Chromatography : HPLC with UV detection monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Q. Advanced: How does steric hindrance from the dimethyl groups influence reaction pathways?

Methodological Answer:

The 2,2-dimethyl substituents on the pyran ring impose steric constraints:

- Nucleophilic Reactions : Hindered access to the amine reduces alkylation efficiency unless activated by strong bases (e.g., LDA) .

- Catalytic Hydrogenation : Selective reduction of imine intermediates requires Pd/C or Raney Ni under high-pressure H₂ to overcome steric barriers .

Case Study : Cyanoethylation of N,2,2-trimethyltetrahydro-2H-pyran-4-amine with acrylonitrile proceeds at 60°C with 72% yield, whereas lower temperatures (<40°C) result in incomplete conversion .

Q. Basic: What solvents are compatible with this compound in synthetic workflows?

Methodological Answer:

- Polar Solvents : Methanol, ethanol, and acetonitrile dissolve the compound effectively for reactions like acylation .

- Nonpolar Solvents : Hexane or toluene are suitable for extraction or recrystallization .

- Avoid : Chlorinated solvents (e.g., chloroform) may induce side reactions with the amine group .

Q. Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic studies of this compound?

Methodological Answer:

- Tracer Studies : ¹⁵N-labeled derivatives enable tracking of metabolic pathways via mass spectrometry imaging (MSI) .

- Pharmacokinetics : Quantify renal clearance and hepatic metabolism rates using isotopically labeled analogs in animal models .

Synthesis : Incorporate ¹⁵N-dimethylamine during reductive amination steps .

Q. Advanced: What strategies mitigate racemization in chiral derivatives of this compound?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation to preserve enantiomeric excess .

- Low-Temperature Reactions : Conduct alkylation or acylation below 0°C to minimize epimerization .

- Analytical Control : Monitor enantiopurity via chiral HPLC columns (e.g., Chiralpak IA) .

Properties

IUPAC Name |

N,N-dimethyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8(2)7-3-5-9-6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFKTKLTADWXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436380 | |

| Record name | N,N-Dimethyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38035-10-8 | |

| Record name | N,N-Dimethyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-tetrahydro-2H-pyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.